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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic data of 2-
tributylstannylbenzothiazole derivatives and related organotin compounds. Understanding

the three-dimensional structure of these molecules is paramount for elucidating structure-

activity relationships (SAR) and driving rational drug design. This document presents available

crystallographic data, detailed experimental protocols for synthesis and analysis, and visual

representations of relevant biological pathways to support researchers in the fields of medicinal

chemistry and materials science.

Comparative Crystallographic Data
While a specific, publicly available crystal structure for 2-tributylstannylbenzothiazole was

not identified at the time of this guide's compilation, the following tables present

crystallographic data for structurally related organotin compounds and benzothiazole

derivatives. This comparative data provides valuable insights into the expected bond lengths,

bond angles, and crystal packing of the target compounds.

Table 1: Selected Crystallographic Data for Comparative Organotin Compounds
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Compoun
d

Crystal
System

Space
Group

Sn-C (Å)
Sn-N/S
(Å)

C-Sn-C
Angle (°)

Referenc
e

Diphenyltin

(IV) Schiff

Base

Complex

Monoclinic P2₁/c
2.125(4),

2.109(4)

2.4760(11)

(Sn-S)
- [1]

Diorganotin

Dicarboxyl

ate

[nBu₂Sn(O

₂CC₆H₃-2-

OH-4-

OH)₂]

- - - - - [2]

Triphenylti

n

Dithiocarba

mate

Monoclinic P2(1)/n - 2.47 (Sn-S) - [3]

PhBr₂Sn(C

H₂)₃OC₆H₄

C₆H₅

- - - - - [4]

Table 2: Selected Crystallographic Data for Benzothiazole Derivatives
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Compound
Crystal
System

Space
Group

Key Bond
Lengths (Å)

Key Bond
Angles (°)

Reference

2-{[5-

(methylsulfan

yl)-4-phenyl-

4H-1,2,4-

triazol-3-

yl]methyl}ben

zo[d]thiazole

Monoclinic P2₁/c
S1-C7: 1.752,

N1-C7: 1.321

C8-N1-C7:

109.8
[5]

2-

(Benzothiazol

-2'-

ylthio)acetohy

drazide

derivative

- -
S2-C7 1.734

(2)

C7-S2-C8

102.27 (11)
[6]

Benzothiazol

e co-crystal

with 1,4-

diiodotetraflu

orobenzene

- - - - [7]

Experimental Protocols
This section outlines detailed methodologies for the synthesis of a 2-tributylstannylthiazole

analogue, which can be adapted for benzothiazole derivatives, and a general protocol for

single-crystal X-ray diffraction.

Synthesis of 2-(Tributylstannyl)thiazole
This protocol is adapted from the synthesis of 2-(tributylstannyl)thiazole and can be modified

for benzothiazole derivatives by substituting 2-bromobenzothiazole for 2-bromothiazole.

Materials:

2-Bromobenzothiazole
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n-Butyllithium (n-BuLi) in hexanes

Tributyltin chloride (Bu₃SnCl)

Anhydrous diethyl ether

Anhydrous magnesium sulfate

Water

Argon or Nitrogen gas supply

Standard glassware for air-sensitive reactions

Procedure:

Under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromobenzothiazole (1

equivalent) in anhydrous diethyl ether at 0 °C.

Slowly add a solution of n-butyllithium in hexanes (1 equivalent) dropwise to the stirred

solution.

Allow the reaction to stir at 0 °C for 1 hour.

Cool the reaction mixture to -78 °C.

Slowly add a solution of tributyltin chloride (1 equivalent) in anhydrous diethyl ether.

Stir the reaction mixture at -78 °C overnight.

Quench the reaction by pouring it into water.

Extract the aqueous layer with diethyl ether (3 times).

Combine the organic layers and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude product, which can be

purified by column chromatography or distillation.
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Single-Crystal X-ray Diffraction Analysis
This is a general workflow for the characterization of small molecules by single-crystal X-ray

diffraction.[8][9]

Procedure:

Crystal Growth: Grow single crystals of the synthesized compound suitable for X-ray

diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or

slow cooling of a saturated solution.

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

Data Collection: Mount the crystal on the diffractometer. A beam of monochromatic X-rays is

directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8]

Data Processing: The collected diffraction data is processed to determine the unit cell

dimensions, space group, and reflection intensities.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data to improve the accuracy of the atomic coordinates and

thermal parameters.[1]

Biological Signaling Pathways
Organotin and benzothiazole compounds are known to exhibit a range of biological activities,

including anticancer and antibacterial effects. The following diagrams illustrate potential

mechanisms of action.

Anticancer Mechanism of Organotin Compounds: p53-
Mediated Cell Cycle Arrest
Organotin compounds have been shown to induce apoptosis and cell cycle arrest in cancer

cells, often through the activation of the p53 tumor suppressor pathway.[10]
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Caption: p53-mediated cell cycle arrest induced by organotin compounds.

Antibacterial Mechanism of Benzothiazole Derivatives:
DNA Gyrase Inhibition
Certain benzothiazole derivatives exhibit antibacterial activity by targeting bacterial DNA

gyrase, an essential enzyme for DNA replication.[11][12]
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Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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